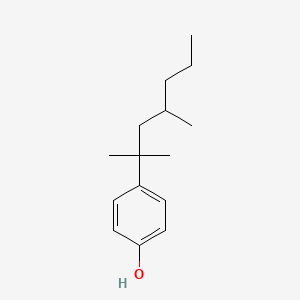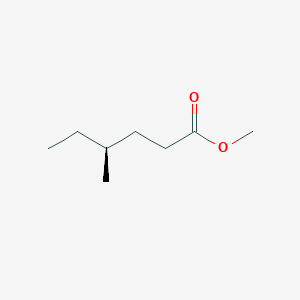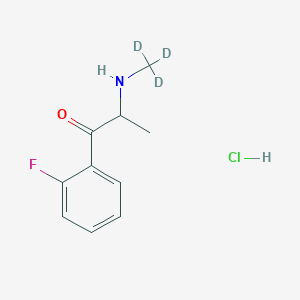
Octafluoro-1-pentyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Octafluoro-1-pentyl methacrylate typically involves the reaction of 1,4-difluoro-2,3-dichloromethylbenzene with methyl methacrylate in the presence of sodium octafluoropentanoate as the fluorine source . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
Octafluoro-1-pentyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers and copolymers with other monomers.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions, using reagents such as nucleophiles.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various electrophiles and nucleophiles.
The major products formed from these reactions include polymers and copolymers with unique properties such as high thermal stability, chemical resistance, and low surface energy .
Wissenschaftliche Forschungsanwendungen
Octafluoro-1-pentyl methacrylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Octafluoro-1-pentyl methacrylate primarily involves its ability to form strong, stable polymers through free radical polymerization. The fluorine atoms in the compound contribute to its high chemical resistance and low surface energy, making it effective in applications that require durable and resistant materials .
Vergleich Mit ähnlichen Verbindungen
Octafluoro-1-pentyl methacrylate is unique due to its high fluorine content and the resulting properties. Similar compounds include:
2,2,3,3,4,4,5,5-Octafluoropentyl acrylate: Similar in structure but with an acrylate group instead of a methacrylate group.
1H,1H,5H-Octafluoropentyl 1,1,2,2-Tetrafluoroethyl Ether: Another fluorinated compound with different functional groups.
These compounds share some properties with this compound but differ in their specific applications and reactivity .
Eigenschaften
Molekularformel |
C9H8F8O2 |
|---|---|
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
1,1,2,2,3,5,5,5-octafluoropentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H8F8O2/c1-4(2)6(18)19-9(16,17)8(14,15)5(10)3-7(11,12)13/h5H,1,3H2,2H3 |
InChI-Schlüssel |
PEQYJNRWYVMXTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC(C(C(CC(F)(F)F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B1514474.png)






![Silane, bicyclo[2.2.1]hept-2-yldimethoxymethyl-](/img/structure/B1514483.png)


